Potency and Selectivity vs Compound-7e
Denv-IN-5 demonstrates a DENV-2 EC50 of 0.12 µM compared to Compound-7e's EC50 of 0.31 µM in the same plaque reduction assay on Vero cells (2.6-fold more potent). More critically, the CC50 (Vero cell cytotoxicity) for Denv-IN-5 is >30 µM, whereas Compound-7e shows a CC50 of 14 µM, giving Denv-IN-5 a selectivity index (SI) >250 versus SI 45 for Compound-7e – a 5.6-fold improvement in safety margin [1].
SI >250
SI 45
| Evidence Dimension | Antiviral EC50 (DENV-2) and Selectivity Index (CC50/EC50) |
|---|---|
| Target Compound Data | EC50 = 0.12 µM; CC50 >30 µM; SI >250 |
| Comparator Or Baseline | Compound-7e: EC50 = 0.31 µM; CC50 = 14 µM; SI = 45 |
| Quantified Difference | 2.6× more potent EC50; >5.6× higher SI |
| Conditions | Plaque reduction assay, Vero cells, DENV-2 (NGC strain), 72 h post-infection |
Why This Matters
For procurement, this direct head-to-head data proves that Denv-IN-5 provides both stronger antiviral activity and a wider therapeutic window than the closest analog, reducing in vitro toxicity risks in screening cascades.
- [1] Wang, L., et al. (2021). Discovery of a Novel Dengue Virus NS4B Inhibitor with Improved Selectivity and Metabolic Stability. ACS Infectious Diseases, 7(8), 2345-2358. View Source
